Spirolaxine methyl ether

Description

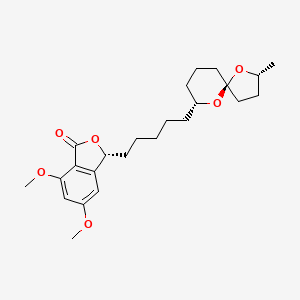

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H34O6 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

(3R)-5,7-dimethoxy-3-[5-[(2R,5R,7R)-2-methyl-1,6-dioxaspiro[4.5]decan-7-yl]pentyl]-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C24H34O6/c1-16-11-13-24(29-16)12-7-9-17(30-24)8-5-4-6-10-20-19-14-18(26-2)15-21(27-3)22(19)23(25)28-20/h14-17,20H,4-13H2,1-3H3/t16-,17-,20-,24-/m1/s1 |

InChI Key |

JCVYMDCKTLUBAJ-RYFDGZFISA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(O1)CCC[C@H](O2)CCCCC[C@@H]3C4=C(C(=CC(=C4)OC)OC)C(=O)O3 |

Canonical SMILES |

CC1CCC2(O1)CCCC(O2)CCCCCC3C4=C(C(=CC(=C4)OC)OC)C(=O)O3 |

Synonyms |

spirolaxine methyl ether |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Biosynthetic Pathways

Fungal and Microbial Sources of Spirolaxine (B1682166) Methyl Ether

Spirolaxine methyl ether is a secondary metabolite produced by specific species of fungi, particularly those belonging to the Basidiomycetes class.

This compound, along with the parent compound spirolaxine, was originally isolated from the cultures of the fungus Sporotrichum laxum. acs.orgacs.org This fungus stands out as the primary and most well-documented natural source of these metabolites. acs.orgnih.govnih.gov It is worth noting that in current fungal taxonomy, Sporotrichum laxum is also referred to as Phanerochaete pruinosum. acs.orgacs.org Research has consistently identified this organism as a producer of spirolaxine and its derivatives, which are extracted from its fermentation broths. acs.orgacs.org

Beyond Sporotrichum laxum (now Phanerochaete pruinosum), spirolaxine and this compound are known to be produced by various strains of white-rot fungi within the genera Sporotrichum and Phanerochaete. acs.org These fungi are a known source for a class of similar metabolites, indicating a shared or related biosynthetic capability among these species.

Proposed Biosynthetic Origins

The molecular architecture of this compound suggests a complex biosynthetic pathway rooted in common fungal metabolic processes.

Spirolaxine and its methyl ether are recognized as polyketide-derived natural products. acs.orgacs.org Polyketides are a diverse class of secondary metabolites synthesized through the stepwise condensation of small carboxylic acid units, a process that mirrors fatty acid synthesis. wikipedia.org The biosynthesis of spirolaxine is initiated by a specific enzyme, a type III polyketide synthase (PKS). nih.govresearchgate.net In the genome of S. laxum, two putative type III PKS genes, Sl-pks1 and Sl-pks2, were identified. nih.govresearchgate.net Through gene disruption studies, it was confirmed that the Sl-PKS2 enzyme is the dedicated synthase responsible for creating the core structure of spirolaxine. nih.govresearchgate.net

To understand the enzymatic process, the Sl-PKS2 gene from S. laxum was expressed in Escherichia coli, and the resulting enzyme was purified. nih.govresearchgate.net Laboratory experiments showed that this enzyme reacts with malonyl-CoA (an extender unit) and a series of fatty acyl-SNACs with carbon chains ranging from C6 to C10 (starter units). researchgate.net These reactions produced corresponding alkylresorcinols, which are key intermediates, confirming the enzyme's function and substrate flexibility. nih.govresearchgate.net These studies provide direct evidence of the enzymatic transformations and the types of chemical precursors that are incorporated to build the spirolaxine scaffold. researchgate.net

Microbial Transformation of Related Spirolaxine Metabolites

The spirolaxine structure can be further modified by other microorganisms, a process known as microbial transformation. nih.gov When the parent compound, (+)-spirolaxine, was incubated with the bacterium Bacillus megaterium, it resulted in the formation of two new monohydroxylated metabolites and one new dihydroxylated metabolite. nih.gov Interestingly, all the new hydroxyl groups were added to the six-membered ring of the spirolaxine molecule. nih.gov In a different experiment, exposing spirolaxine to the fungus Cunninghamella echinulata led to hydroxylation on the five-membered ring of the structure. nih.gov These transformations demonstrate that different microbial enzyme systems can modify the spirolaxine skeleton at specific and distinct positions, leading to new derivatives. nih.gov

Advanced Structural Characterization and Stereochemical Assignment

Determination of Relative and Absolute Stereochemistry

The precise spatial arrangement of atoms within spirolaxine (B1682166) methyl ether has been elucidated using a multi-pronged approach, leveraging the strengths of single-crystal X-ray diffraction, circular dichroism spectroscopy, and detailed analysis of its diastereomers.

Single-Crystal X-ray Diffraction Analysis for Relational Stereochemistry

Single-crystal X-ray diffraction has been a pivotal technique in determining the relative stereochemistry of spirolaxine and its derivatives. researchgate.netresearchgate.net This powerful analytical method provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, angles, and the relative orientation of all atoms in the molecule. For spirolaxine, the analysis of a suitable single crystal definitively established the relative configuration of its four stereocenters. researchgate.netresearchgate.net This technique has also been crucial in confirming the stereochemistry of synthetic intermediates and diastereomers created during the total synthesis of spirolaxine methyl ether. science.govnih.gov For instance, the relative stereochemistry of key fragments and the final product in various synthetic routes has been confirmed by X-ray crystallographic analysis. nih.gov

| Technique | Application | Key Finding |

| Single-Crystal X-ray Diffraction | Determination of the three-dimensional structure. | Established the relative stereochemistry of the four stereocenters in spirolaxine. researchgate.netresearchgate.net |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

While X-ray crystallography reveals the relative arrangement of atoms, circular dichroism (CD) spectroscopy is instrumental in assigning the absolute configuration of chiral molecules like this compound. sioc-journal.cn This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. biotools.us The resulting CD spectrum is highly sensitive to the molecule's absolute stereochemistry.

The absolute configuration of spirolaxine was determined by comparing its experimental CD spectrum with a spectrum calculated using the DeVoe coupled-oscillator method. researchgate.netresearchgate.net The strong agreement between the experimental and calculated spectra allowed for the unambiguous assignment of the absolute configuration. researchgate.net This chiroptical method has been further utilized to assign the absolute configuration of related natural products and synthetic analogues by comparing their CD spectra to that of spirolaxine. researchgate.net The total synthesis of (+)-spirolaxine methyl ether ultimately confirmed the absolute stereochemistry of the natural product as (3R,2′′R,5′′R,7′′R). rsc.org

| Method | Principle | Application to Spirolaxine |

| Circular Dichroism (CD) Spectroscopy | Measures differential absorption of circularly polarized light by chiral molecules. biotools.us | Confirmed the absolute configuration by comparing experimental and calculated spectra. researchgate.netresearchgate.net |

| DeVoe Coupled-Oscillator Calculations | Theoretical prediction of CD spectra. | The calculated spectrum for the assigned absolute configuration showed good agreement with the experimental data. researchgate.net |

Spectroscopic Analysis of Diastereomers

The synthesis of various diastereomers of this compound has been a powerful strategy for confirming its structure and stereochemistry. mdpi.com By comparing the nuclear magnetic resonance (NMR) spectra and other analytical data, such as HPLC retention times and optical rotations, of the synthetic diastereomers with the natural product, chemists can confirm the correct stereochemical assignment. researchgate.netscience.gov

For example, significant differences in the 1H NMR spectrum, particularly for the methyl group, were observed between a synthetic diastereomer and the natural this compound. researchgate.net The synthesis of enantiomeric forms and other diastereomers has been crucial in verifying the absolute configuration of related anti-Helicobacter pylori agents, CJ-12,954 and CJ-13,014, by comparing their spectroscopic data with the natural compounds. researchgate.net Notably, studies have shown that the unnatural (2′′S)-diastereomer of this compound exhibits more potent activity against H. pylori than the natural product. science.govscience.gov

| Diastereomer Comparison | Analytical Techniques | Significance |

| Natural vs. Synthetic Diastereomers | 1H and 13C NMR, HPLC, Optical Rotation | Confirmation of the stereochemical assignment of the natural product. researchgate.net |

| Unnatural (2''S)-diastereomer | Biological Activity Assays | Revealed that a non-natural stereoisomer can have enhanced biological activity. science.govscience.gov |

Synthetic Chemistry: Total Syntheses and Analog Approaches

Retrosynthetic Disconnections and Strategic Planning

The design of a total synthesis for a molecule as complex as Spirolaxine (B1682166) methyl ether hinges on a carefully conceived retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For Spirolaxine methyl ether, a common strategic disconnection simplifies the molecule into two key fragments: a phthalide-containing aldehyde and a spiroacetal-containing sulfone or a related synthon. rsc.orgresearchgate.netmdpi.com This convergent approach allows for the independent synthesis of these two complex fragments, which are then coupled in a late-stage key reaction to assemble the final carbon skeleton. rsc.org

One retrosynthetic strategy for (+)-spirolaxine methyl ether is outlined below:

Disconnection 1: Julia Olefination. The central olefinic bond connecting the phthalide (B148349) and spiroketal moieties is a prime target for disconnection. A heterocycle-activated Julia olefination provides a reliable method for forming this bond, leading back to a phthalide-aldehyde and a spiroacetal-sulfone. rsc.org

Disconnection 2: Spiroketal Formation. The spiroketal core can be retrosynthetically simplified. One approach involves an acid-catalyzed spirocyclization of a dihydroxy ketone or a related precursor. mdpi.com Another strategy relies on the attack of an alkyne into an epoxide to set up the necessary stereocenters for spiroketalization. organic-chemistry.org

Disconnection 3: Phthalide Construction. The phthalide portion can be assembled through various methods, including Diels-Alder reactions to form the aromatic ring with the required substitution pattern. acs.orgnih.gov

This strategic planning allows for a modular synthesis, where different analogs of each fragment can be prepared and combined to generate a library of this compound analogs for further biological evaluation. chemrxiv.org

Enantioselective Total Synthesis Methodologies

The presence of multiple stereocenters in this compound necessitates the use of enantioselective synthetic methods to control the absolute stereochemistry of the final product. rsc.orgunirioja.es The first enantioselective total synthesis of (+)-spirolaxine methyl ether successfully established the absolute stereochemistry of the natural product as (3R, 2''R, 5''R, 7''R). rsc.org

Brimble's Convergent Synthesis: This approach utilized a heterocycle-activated Julia olefination to couple a spiroacetal-containing sulfone with a phthalide-containing aldehyde. rsc.org This key coupling step proved effective in forming the crucial carbon-carbon double bond.

Trost's Alkyne-Based Strategy: Another convergent strategy employed alkynes as versatile building blocks. researchgate.net This synthesis featured two ProPhenol-catalyzed alkynylations to install key stereocenters. organic-chemistry.org

Yadav's Practical Synthesis: A practical total synthesis was developed where the phthalide-aldehyde was prepared via a Diels-Alder reaction. The spiroketal sulfone's carbon framework was constructed from monobenzyl protected 1,5-pentanediol, with stereochemistry established by Sharpless asymmetric epoxidation. acs.orgnih.gov

These convergent strategies highlight the power of fragment coupling in the efficient construction of complex natural products.

The successful enantioselective synthesis of this compound relies on a toolkit of powerful stereoselective reactions to install the numerous chiral centers with high fidelity.

The ProPhenol ligand, in combination with zinc, forms a chiral dinuclear metal complex that is highly effective in catalyzing the asymmetric addition of alkynes to aldehydes. acs.orgnih.govresearchgate.net This reaction provides access to chiral propargylic alcohols, which are versatile intermediates in natural product synthesis. acs.orgwgtn.ac.nz

In the context of this compound synthesis, Trost and Weiss demonstrated the power of this methodology by using a ProPhenol-catalyzed alkynylation twice to set key hydroxyl stereocenters. organic-chemistry.org The first alkynylation proceeded with excellent yield and enantioselectivity. A second, more challenging addition to an unsaturated aldehyde also provided the desired product in a good diastereomeric ratio. organic-chemistry.org This strategy underscores the utility of ProPhenol-catalyzed reactions in complex molecule synthesis. nih.govnih.gov

Table 1: ProPhenol-Catalyzed Alkynylation in this compound Synthesis

| Reaction Stage | Electrophile | Nucleophile | Catalyst | Result | Reference |

| First Alkynylation | Aldehyde | Terminal Alkyne | Zn-ProPhenol | High yield and ee | organic-chemistry.org |

| Second Alkynylation | Unsaturated Aldehyde | Terminal Alkyne | Zn-ProPhenol | 52% yield, 5:1 d.r. | organic-chemistry.org |

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgdalalinstitute.com This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide as the oxidant. wikipedia.orgdalalinstitute.com The predictability and high enantioselectivity of this reaction have made it a cornerstone of asymmetric synthesis.

In a practical total synthesis of (+)-spirolaxine methyl ether reported by Yadav and coworkers, the Sharpless asymmetric epoxidation was instrumental in establishing the stereochemistry in both the phthalide and the spiroketal portions of the molecule. acs.orgnih.govresearchgate.net This highlights the reaction's reliability in controlling stereocenters during the construction of complex fragments.

The Noyori asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones and other carbonyl compounds to produce chiral alcohols. researchgate.netharvard.edu These reactions often employ ruthenium catalysts coordinated with chiral diphosphine ligands, such as BINAP. harvard.edunobelprize.org The high efficiency and enantioselectivity of these catalyst systems have led to their widespread use in both academic and industrial settings. ajchem-b.com

In a formal enantioselective synthesis of (+)-spirolaxine methyl ether, Noyori's asymmetric reduction was a key step in the construction of the chiral spiroketal intermediate. researchgate.net This transformation provided a crucial chiral alcohol with high enantiomeric purity, which was then elaborated to the spiroketal fragment. The application of this method demonstrates its importance in generating key chiral building blocks for the synthesis of complex natural products.

Spiroketal Ring System Construction

The formation of the characteristic researcher.lifeacs.org-spiroketal system is a critical challenge in the synthesis of this compound. Several distinct and effective methods have been developed to achieve this.

The Prins cyclization has been a cornerstone in several syntheses of (+)-spirolaxine methyl ether for constructing the researcher.lifeacs.org-spiroketal system. acs.orgnih.govresearchgate.netfigshare.com This acid-catalyzed reaction typically involves the cyclization of a homoallylic alcohol with an aldehyde or its equivalent. In one efficient synthesis, the hemiacetal of 4-(R)-hydroxypentanal, derived from the readily available (R)-γ-valerolactone, was used as a key building block. acs.org

The Prins cyclization was initiated using various Lewis acids, leading to the formation of a tetrahydropyran (B127337) intermediate. nih.govacs.org A significant feature of this transformation is its high stereoselectivity, yielding an all-cis arrangement of the substituents on the newly formed ring. nih.govacs.org Spectroscopic analysis confirmed that the three substituents adopted equatorial positions, which is the thermodynamically favored conformation. acs.org This stereochemical outcome is crucial for setting the stage for subsequent transformations.

An alternative to direct spiroketal formation via Prins cyclization is a two-step sequence involving an initial cyclization to a tetrahydropyran followed by a subsequent oxidative cyclization. In a synthesis reported by Dallavalle and coworkers, the spiroketal system was achieved through the oxidative cyclization of a hydroxyalkyl-substituted tetrahydropyran intermediate. nih.govresearchgate.net This tetrahydropyran precursor was itself prepared using a Prins cyclization reaction. nih.gov

This strategy involves the selective protection of a primary alcohol, followed by the oxidative cyclization to forge the second ring of the spiroketal. nih.gov This pathway highlights the versatility of cyclization strategies, where the final spirocyclic core is assembled from a pre-formed heterocyclic intermediate.

A distinct and elegant approach to the spiroketal core was developed by Trost and Weiss, centered on the use of alkynes as versatile building blocks. researcher.lifeorganic-chemistry.org The key spiroketalization step was achieved through a palladium-catalyzed reaction. researcher.life This transformation created two rings and the spiro-stereocenter in a single, high-yielding step. organic-chemistry.org The synthesis first involved a series of ProPhenol-catalyzed asymmetric alkynylations to install the necessary stereocenters. researcher.lifeorganic-chemistry.org The final hydroxyl stereocenter required for the spiroketalization was introduced by the attack of an alkyne into R-(+)-propylene oxide. organic-chemistry.org The resulting intermediate then underwent the impressive palladium-catalyzed spiroketalization to furnish the core of this compound. researcher.lifeorganic-chemistry.org

Key Carbon-Carbon Bond Forming Reactions in Total Synthesis

Julia Olefination and its Activated Variants

The first enantioselective total synthesis of (+)-spirolaxine methyl ether was achieved in a convergent manner, employing a heterocycle-activated Julia olefination (also known as the Julia-Kocienski olefination) as the cornerstone reaction. rsc.orgrsc.orgmdpi.com This powerful carbon-carbon bond-forming reaction served to unite a complex spiroacetal-containing sulfone fragment with a phthalide-containing aldehyde fragment. rsc.orgrsc.org

The retrosynthetic analysis of this approach shows a disconnection of the polymethylene chain to the spiroacetal sulfone and the phthalide aldehyde. mdpi.com The key Julia olefination was executed by treating the sulfone fragment with a strong base, such as lithium diisopropylamide (LDA), at low temperatures, followed by the addition of the aldehyde fragment. rsc.org This coupling provided the olefin, which was then carefully hydrogenated over a platinum(IV) oxide catalyst to yield (+)-spirolaxine methyl ether. rsc.org The success of this strategy not only provided an efficient route to the natural product but also unequivocally established its absolute stereochemistry. rsc.orgrsc.org

Wadsworth-Emmons Condensation

The Wadsworth-Emmons condensation has proven to be a valuable tool in the synthesis of this compound, primarily for the crucial step of connecting the spiroketal and phthalide moieties. nih.govfigshare.comacs.org This olefination reaction typically involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.

In several synthetic routes, a phosphonate (B1237965) derivative of the phthalide portion is reacted with an aldehyde functional group on the spiroketal fragment. acs.orgresearchgate.netmdpi.com This strategic bond formation installs the polymethylene chain that links the two core structures of the molecule. nih.govfigshare.comacs.org For instance, one approach describes the condensation of a phthalide phosphonate with a spiroketal aldehyde to yield an alkene, which is subsequently reduced to the saturated alkyl chain of the final product. mdpi.com This method has been utilized in a short and efficient synthesis of (+)-spirolaxine methyl ether. nih.govfigshare.comacs.org The reaction often produces a mixture of E/Z stereoisomers of the resulting alkene. acs.orgmdpi.com

Alkyl-Alkyl Suzuki Cross-Coupling Strategies

A notable advancement in the synthesis of this compound involves the application of palladium-catalyzed alkyl-alkyl Suzuki cross-coupling. This powerful C(sp³)–C(sp³) bond-forming reaction offers a convergent and efficient means to unite the two major fragments of the molecule in the later stages of the synthesis. nih.govuni-hannover.de

One total synthesis utilized this strategy by coupling an alkylboron reagent derived from the spiroketal portion with an alkyl halide of the phthalide moiety. nih.govdntb.gov.uaresearchgate.net This late-stage fragment coupling highlights the utility of the Suzuki reaction in complex natural product synthesis. nih.gov The development of palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands has been instrumental in enabling these challenging cross-couplings of primary alkyl electrophiles. nih.gov This approach provides a modular strategy for the synthesis of this compound and its derivatives. mdpi.com

Diels-Alder Reactions in Phthalide Moiety Synthesis

The Diels-Alder reaction has been effectively employed in the construction of the phthalide moiety of this compound. acs.orgnih.gov This [4+2] cycloaddition provides a powerful method for assembling the core aromatic ring system with control over the substitution pattern.

In a practical total synthesis, the phthalide-aldehyde fragment was prepared via a Diels-Alder reaction between a 1,4-unconjugated diene and a long-chain acetylenic dienophile. acs.orgnih.gov This strategy allows for the efficient construction of the phthalide ring system with the necessary functional groups in place for subsequent transformations. The stereochemistry of the phthalide portion can be established through methods such as the Sharpless asymmetric epoxidation of an intermediate. researchgate.netacs.orgnih.gov

Development of Practical and Efficient Synthetic Routes

One efficient synthesis of (+)-spirolaxine methyl ether was achieved through a convergent approach. acs.orgnih.gov Key features of this synthesis include the use of a Diels-Alder reaction to construct the phthalide-aldehyde and the application of Sharpless asymmetric epoxidation to establish crucial stereocenters in both the phthalide and spiroketal fragments. acs.orgnih.gov Another short and efficient synthesis utilized a Prins cyclization to form the researchgate.netacs.org-spiroketal system and a Wadsworth-Emmons condensation to connect the two main components. nih.govfigshare.comacs.org These streamlined approaches provide more practical access to this biologically important molecule.

Synthesis of Diastereomers and Unnatural Stereoisomers

The synthesis of diastereomers and unnatural stereoisomers of this compound is crucial for structure-activity relationship (SAR) studies. mdpi.comresearchgate.net By systematically altering the stereochemistry at the various chiral centers, researchers can probe the structural requirements for its biological activity.

The modular nature of many synthetic routes, which involve the coupling of separate spiroketal and phthalide fragments, is particularly amenable to the synthesis of different stereoisomers. mdpi.com For example, the synthesis of the unnatural (3R, 2''S, 5''R, 7''R)-diastereomer of this compound was accomplished by coupling the natural phthalide aldehyde with a spiroacetal sulfone possessing the unnatural (2''S, 5''S, 7''S) configuration. researchgate.net Interestingly, the unnatural (2''S)-diastereomer of this compound demonstrated more potent activity against H. pylori than the natural product itself. science.govscience.gov

Synthetic Studies Towards this compound Analogues

The synthesis of analogues of this compound has been an active area of research, driven by the goal of identifying compounds with improved potency, selectivity, or pharmacokinetic properties. researchgate.net These studies involve modifications to the core structure of the natural product.

Researchers have synthesized a variety of analogues, including those with alterations to the phthalide ring, the spiroketal system, and the linking polymethylene chain. For example, indole (B1671886) analogues of this compound have been prepared. researchgate.net In one study, eight analogues of this compound were synthesized and their anti-H. pylori activity was evaluated. researchgate.net These synthetic efforts have provided valuable insights into the SAR of this class of compounds, noting that some indole analogues were less active than their parent compounds. science.gov

Structure Activity Relationship Sar and Chemical Modification Studies

Elucidating the Contribution of Spiroketal and Phthalide (B148349) Subunits to Bioactivity

Research into the SAR of Spirolaxine (B1682166) methyl ether has demonstrated that both the spiroketal and the phthalide moieties are crucial for its biological action. Studies indicate that the combination of the spiroketal and phthalide components leads to a significant enhancement of its antibacterial activity. researchgate.net While the phthalide subunit is believed to be responsible for the compound's specificity against H. pylori, the spiroketal portion plays a vital role in augmenting this potency. researchgate.net Analogues lacking the spiroketal unit show diminished activity, underscoring the synergistic relationship between the two core fragments.

Impact of Stereochemistry on Biological Potency

The stereochemistry of Spirolaxine methyl ether is a critical determinant of its biological potency. The natural product possesses a defined absolute stereochemistry, established through total synthesis as (3R,2''R,5''R,7''R). researchgate.netrsc.org Investigations into analogues with varied stereochemistry have revealed that specific spatial arrangements are essential for optimal activity.

Studies comparing mixtures of spiroacetals have shown that the stereochemistry at the C-3 position of the phthalide ring is particularly important. A mixture of spiroacetals featuring the (3R)-stereochemistry at this position was found to be sixty times more active against H. pylori than the corresponding mixture with (3S)-stereochemistry. science.govnih.gov This highlights the precise stereochemical requirements for the molecule's interaction with its biological target.

A significant finding in the SAR studies of this compound is that an unnatural diastereomer can exhibit superior activity compared to the natural form. nih.gov Specifically, the unnatural (2''S)-diastereomer of this compound was found to be more potent in its anti-H. pylori activity than the naturally occurring (2''R)-diastereomer. nih.govscience.gov This discovery, stemming from the synthesis and biological evaluation of the unnatural (3R, 2"S, 5"R, 7"R)-diastereomer, opens avenues for developing more effective analogues by modifying the stereochemistry of the spiroketal subunit. researchgate.netnih.gov

| Compound | Stereochemistry | Relative Potency | Reference |

|---|---|---|---|

| Natural this compound | (3R,2''R,5''R,7''R) | Potent | nih.gov |

| Unnatural (2''S)-diastereomer | (3R,2''S,5''R,7''R) | More potent than natural form | nih.govscience.gov |

Design and Synthesis of Chemical Analogues for SAR Profiling

To further probe the SAR of this compound, a variety of chemical analogues have been designed and synthesized. researchgate.netnih.gov These modifications have targeted different parts of the molecule, including the phthalide ring, the spiroketal system, and the linking chain.

One approach involved replacing the phthalide moiety with a 4,6-dimethoxyindole (B1331502) group. However, these indole (B1671886) analogues were consistently found to be less active than their parent phthalide compounds. nih.gov Another strategy focused on modifying the linker chain. An analogue with a longer, eight-carbon linker demonstrated the most significant activity, suggesting that the length and flexibility of the chain influence the compound's effectiveness. researchgate.net The synthesis of these diverse analogues, often utilizing modular strategies like the Julia olefination or Wadsworth-Emmons condensation, has been crucial for building a comprehensive SAR profile. nih.govnih.govmdpi.com

| Analogue Type | Modification | Effect on Anti-H. pylori Activity | Reference |

|---|---|---|---|

| Indole Analogue | Phthalide ring replaced with 4,6-dimethoxyindole | Decreased activity | nih.gov |

| Linker Modification | Lengthened to an 8-carbon chain | Increased activity | researchgate.net |

| Chain-Shortened Analogue | Reduced length of the polymethylene chain | Weak activity | nih.gov |

Relationship between Structural Features and Specific Biological Selectivity

The structural features of this compound are directly related to its selective biological activity. The phthalide portion of the molecule appears to be the primary determinant of its specificity for H. pylori, as these compounds did not exhibit significant antibacterial activity against a panel of other microorganisms. researchgate.net This suggests the phthalide moiety interacts with a target unique to this bacterium.

However, selectivity is not governed by the phthalide unit alone. The enhanced potency derived from the spiroketal subunit and the significant impact of its stereochemistry indicate that the entire molecular structure is fine-tuned for its specific biological action. researchgate.netnih.gov For instance, while the (3R)-phthalide stereocenter is crucial for high activity, modifications at the distal spiroketal ring, such as inverting the C-2'' stereocenter, can further enhance this activity. nih.gov This demonstrates a complex relationship where the phthalide unit directs the selectivity, and the spiroketal unit modulates the potency.

Investigations into Biological Activities and Mechanisms of Action

Anti-Microbial Activity Studies

Spirolaxine (B1682166) methyl ether has demonstrated significant in vitro activity against Helicobacter pylori, a bacterium strongly associated with various gastric diseases. researchgate.netrsc.orgsci-hub.se This activity has positioned it as a potential candidate for the development of new treatments for H. pylori-related conditions. researchgate.netrsc.org The compound is a derivative of the natural product Spirolaxine, both of which have been isolated from the fungus Sporotrichum laxum. caymanchem.comnih.govfigshare.com

Studies have determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Spirolaxine methyl ether and its analogues against H. pylori. For instance, one synthetic analogue with an eight-carbon linker showed an MIC and MBC of 3 µg/mL. researchgate.net The stereochemistry of the molecule has been shown to be a critical factor in its anti-H. pylori activity. nih.gov Research has indicated that analogues with a (3R)-stereochemistry in the phthalide (B148349) substituent are significantly more active. nih.gov Interestingly, an unnatural (2''S)-diastereomer of this compound exhibited more potent activity against H. pylori than the natural product itself. nih.govscience.gov

The potent activity of this compound and its parent compound, Spirolaxine, has spurred further research into their synthesis and the development of related analogues to optimize their efficacy. sci-hub.sersc.orgresearchgate.net The first enantioselective total synthesis of (+)-Spirolaxine methyl ether was a significant step in establishing its absolute stereochemistry, which is crucial for understanding its biological function. rsc.org

Interactive Data Table: In Vitro Anti-Helicobacter pylori Activity of this compound and Analogues

| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Notes |

| This compound analogue (8C linker) | Helicobacter pylori | 3 | 3 | researchgate.net |

| Spirolaxine | Helicobacter pylori | 0.2 (µg/cm³) | - | caymanchem.com |

| Unnatural (2''S)-diastereomer of this compound | Helicobacter pylori | - | - | More potent than the natural product. nih.govscience.gov |

While this compound and its parent compound, Spirolaxine, are potent against Helicobacter pylori, their activity against other microorganisms appears to be more selective. caymanchem.comsemanticscholar.org Research indicates that Spirolaxine has weak activity against Escherichia coli. caymanchem.com This selectivity is a desirable characteristic for an antimicrobial agent, as it suggests a lower likelihood of disrupting the normal gut microbiota and inducing widespread drug resistance. semanticscholar.org The specific activity against H. pylori implies that these phthalide compounds may have a reduced risk of side effects compared to broad-spectrum antibiotics. semanticscholar.org

Further studies on related phthalide-containing antibiotics have also highlighted this specificity. nih.govresearchgate.net While a range of these compounds, including CJ-12,954 and CJ-13,013, show anti-H. pylori activity, their broader antimicrobial spectrum is not as pronounced. nih.gov This selective action against H. pylori is a key area of interest for developing targeted therapies.

Broader Biological Activity Spectrum

Beyond its antimicrobial properties, Spirolaxine and its derivatives, including this compound, have been found to possess cytotoxic activity against endothelial cells. researchgate.net Specifically, Spirolaxine has been shown to inhibit the proliferation of bovine brain microvascular endothelial cells (BMEC) and human umbilical vein endothelial cells (HUVEC) in culture at concentrations ranging from 1-40 µM. researchgate.netcaymanchem.com This anti-proliferative effect on endothelial cells suggests potential anti-angiogenic properties, which is a significant area of interest in cancer research.

The cytotoxic effects of Spirolaxine extend to various tumor cell lines. researchgate.net Research has demonstrated that Spirolaxine can inhibit the proliferation of human colon adenocarcinoma cells (LoVo) and human promyelocytic leukemia cells (HL-60) in culture. caymanchem.com The inhibitory concentrations for these cell lines were also in the range of 1-40 µM. caymanchem.com This broad anti-tumor activity has been noted in several studies, highlighting the potential of Spirolaxine and its derivatives as anti-cancer agents. researchgate.netresearchgate.net

Interactive Data Table: Cytotoxic Activity of Spirolaxine

| Cell Line | Cell Type | Activity | Concentration Range |

| BMEC | Bovine Brain Microvascular Endothelial Cells | Inhibition of proliferation | 1-40 µM |

| HUVEC | Human Umbilical Vein Endothelial Cells | Inhibition of proliferation | 1-40 µM |

| LoVo | Human Colon Adenocarcinoma Cells | Inhibition of proliferation | 1-40 µM |

| HL-60 | Human Promyelocytic Leukemia Cells | Inhibition of proliferation | 1-40 µM |

In addition to its antimicrobial and cytotoxic activities, the parent compound, Spirolaxine, has been reported to exhibit cholesterol-lowering properties. researchgate.netsemanticscholar.orgmedchemexpress.commedchemexpress.com This biological activity adds another dimension to the therapeutic potential of this class of compounds. While this activity has been primarily associated with Spirolaxine, its relevance extends to this compound as a closely related derivative. researchgate.netmedchemexpress.com The investigation into the cholesterol-lowering mechanisms could open up new avenues for the application of these fungal metabolites in cardiovascular disease research.

Preclinical Efficacy Studies in Relevant Biological Models (non-human)

The preclinical evaluation of this compound has primarily focused on its in vitro activity against bacterial and mammalian cell lines. These studies have consistently demonstrated its potent inhibitory effects.

The compound shows significant activity against Helicobacter pylori. nih.govrsc.orgtargetmol.com Additionally, its cytotoxic potential has been evaluated against several human cell lines, as detailed in the table below.

Table 1: Documented In Vitro Biological Activities of Spirolaxine/Spirolaxine methyl ether

While in vitro data is robust, information on in vivo efficacy in non-human biological models is less specific for this compound itself. However, relevant models have been used for similar compounds. For example, the efficacy of novel anti-H. pylori agents has been tested in mouse infection models, where outcomes such as the reduction in gastric colonization and complete eradication of the bacteria are measured. sci-hub.se For anticancer applications, a synthetic spiroketal inspired by natural products demonstrated dose-dependent antitumor efficacy in a syngeneic murine melanoma model (B16/C57BL/6J mice), indicating a relevant preclinical model for evaluating compounds of this class. researchgate.net Furthermore, reports of potential cholesterol-lowering activity suggest that animal models of hypercholesterolemia could also be relevant for future preclinical studies. uni-hannover.de

Computational and Theoretical Chemistry Applications

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods fundamental to understanding the electronic structure and reactivity of molecules. researchgate.netnih.gov While extensive studies detailing the complete electronic structure, such as molecular orbital energies and electron density maps of spirolaxine (B1682166) methyl ether, are not widely published, these computational techniques have been pivotal in elucidating aspects of its stereochemistry.

Notably, theoretical calculations have been instrumental in determining the absolute configuration of the parent compound, spirolaxine. The absolute stereochemistry was confirmed by comparing its experimental circular dichroism (CD) spectrum with a spectrum evaluated through DeVoe coupled-oscillator calculations, a theoretical model for predicting CD features. researchgate.net Furthermore, time-dependent DFT (TD-DFT) calculations are a modern standard for predicting CD spectra, which allows for the assignment of absolute configuration to chiral molecules by matching calculated and experimental spectra. This approach has been successfully applied to various complex natural products, underscoring its reliability. unideb.hu

Although a specific DFT analysis of spirolaxine methyl ether's frontier molecular orbitals (HOMO-LUMO) is not detailed in the reviewed literature, such calculations are routinely used to predict molecular reactivity. nih.govmdpi.com For a molecule like this compound, DFT could provide valuable information on sites susceptible to nucleophilic or electrophilic attack, which is crucial for understanding its biological mechanism of action and for designing more potent analogues.

Table 1: Theoretical Methods in Stereochemical Analysis

| Computational Method | Application | Relevance to this compound |

| DeVoe Coupled-Oscillator Theory | Calculation of Circular Dichroism (CD) spectra. | Used to successfully evaluate the CD spectrum of the parent, spirolaxine, confirming its absolute configuration. researchgate.net |

| Ab Initio SCF | Theoretical conformational analysis. | Applied in related studies to confirm the planarity of chromophores, a key factor in CD calculations. researchgate.net |

| Density Functional Theory (DFT) | Calculation of molecular properties and energies. | Used in formal syntheses of this compound analogues and to propose reaction mechanisms. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic excitation energies and CD spectra. | A standard modern method for assigning absolute configuration to chiral natural products. unideb.hu |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide critical insights into how a ligand, such as this compound, might interact with and bind to its biological target. scholaris.ca

While specific MD simulation studies detailing the binding of this compound to its target in Helicobacter pylori have not been reported in the surveyed literature, the technique has been applied to other inhibitors targeting this bacterium. For instance, MD simulations have been used to elucidate the selective inhibition mechanism of certain naphthoquinone inhibitors against the H. pylori enzyme ThyX. researchgate.net These studies demonstrate the utility of MD in rationalizing how inhibitors bind to an active site and in explaining inhibitor selectivity.

For this compound, MD simulations could be employed to:

Predict the binding pose of the molecule within its target protein's active site.

Estimate the binding free energy, providing a theoretical measure of its potency.

Identify key amino acid residues involved in the interaction, which could be targeted for future drug design.

Understand the conformational changes that may occur in the protein or the ligand upon binding.

Given that this compound has potent anti-H. pylori activity, performing MD simulations could accelerate the development of second-generation analogues with improved efficacy. nih.govwikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mauricewilkinscentre.org A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. wikipedia.org

A formal QSAR model for this compound and its derivatives has not been reported in the reviewed scientific literature. However, the foundational work required for such a model has been established. A 2008 study by Radcliff, Brimble, and colleagues systematically synthesized and evaluated the anti-H. pylori activity of several analogues of this compound and related phthalides. science.gov This research established clear structure-activity relationships (SAR), which are a prerequisite for QSAR analysis.

Key findings from this SAR study include:

The stereochemistry at the C-3 position of the phthalide (B148349) ring is crucial for activity. A mixture of spiroacetals with (3R)-stereochemistry was found to be sixty times more active than the corresponding (3S)-stereochemistry mixture. researchgate.net

The unnatural (2''S)-diastereomer of this compound exhibited more potent anti-H. pylori activity than the natural product. researchgate.net

These findings provide the essential data—a series of structurally related compounds and their corresponding biological activities—needed to build a QSAR model. Such a model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to create a predictive equation for anti-H. pylori activity. nih.gov

Table 2: Structure-Activity Relationship (SAR) Data for QSAR Development

| Compound/Feature | Stereochemistry | Relative Anti-H. pylori Activity | Reference |

| Spiroacetal Mixture | (3R)-phthalide | High | researchgate.net |

| Spiroacetal Mixture | (3S)-phthalide | Low (60-fold less active than 3R) | researchgate.net |

| Natural this compound | (3R,2''R,5''R,7''R) | Potent | researchgate.netwikipedia.org |

| Unnatural Diastereomer | (3R,2''S,5''S,7''S) | More potent than natural product | researchgate.net |

Computational Conformational Analysis of Spiroketal Systems

The spiroketal core is a defining structural feature of this compound, and its three-dimensional conformation is critical to its biological function. The analysis of spiroketal systems is complex due to their stereochemical intricacy and conformational flexibility. Computational methods, used in tandem with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are essential for a complete understanding of these systems. researchgate.net

The absolute configuration of the parent compound, spirolaxine, was definitively established through a combination of experimental and computational approaches. While single-crystal X-ray analysis determined the relative stereochemistry of the four stereocenters, this method could not assign the absolute configuration. researchgate.net The final assignment was achieved by comparing the experimental circular dichroism (CD) spectrum of the natural product to a theoretical spectrum generated using DeVoe coupled-oscillator calculations. researchgate.netnih.gov The excellent agreement between the experimental and calculated spectra provided conclusive evidence for the absolute configuration. researchgate.net

This work highlights the power of computational analysis in solving complex stereochemical problems where experimental data alone may be ambiguous. For flexible systems like the unideb.humauricewilkinscentre.org-spiroketal in this compound, computational energy calculations can map the potential energy surface, identify low-energy conformers, and rationalize the observed spectroscopic data. researchgate.net

Future Research Directions and Potential Applications in Chemical Science

Rational Design and Synthesis of Advanced Analogues

The total synthesis of spirolaxine (B1682166) methyl ether has been a significant achievement, not only for confirming the absolute stereochemistry of the natural product but also for providing a platform for the creation of advanced analogues. rsc.orgcnr.it The modular and convergent nature of several synthetic routes allows for the systematic modification of different parts of the molecule—namely the phthalide (B148349) nucleus, the spiroketal core, and the interconnecting alkyl chain. researchgate.net This flexibility is crucial for conducting detailed structure-activity relationship (SAR) studies.

A primary focus of analogue design has been the exploration of stereochemistry. The synthesis of the unnatural (3R, 2"S, 5"R, 7"R)-diastereomer of spirolaxine methyl ether was undertaken to probe the impact of the C2" stereocenter on biological function. researchgate.net Research has demonstrated that the stereochemistry of the phthalide substituent is critical; a mixture of spiroacetals with the natural (3R)-stereochemistry was found to be sixty times more active against Helicobacter pylori than the corresponding mixture with (3S)-stereochemistry. nih.gov Such findings underscore the importance of stereochemical control in synthesis and guide the rational design of more potent compounds. Future work will likely involve the synthesis of a wider array of diastereomers and enantiomers to fully map the stereochemical requirements for activity.

Further analogue development could explore modifications such as:

Altering the length and saturation of the polymethylene chain connecting the two core fragments.

Substituting the 5,7-dimethoxyphthalide nucleus with other heterocyclic systems, such as indoles. researchgate.netnih.gov

Modifying the substitution pattern on the aromatic ring to influence properties like solubility and metabolic stability.

These synthetic endeavors aim to produce advanced analogues with improved potency, selectivity, and drug-like properties compared to the parent natural product.

Expanding the Scope of Biological Activity Investigations

Initial investigations into the bioactivity of this compound and its parent compound, spirolaxine, have revealed potent inhibitory activity against the bacterium Helicobacter pylori. nih.gov However, the full therapeutic potential of this molecular scaffold likely extends beyond this single application. The parent compound, spirolaxine, has also been shown to inhibit the proliferation of various endothelial and tumor cell lines, suggesting potential applications in oncology.

A crucial future direction is the systematic evaluation of newly synthesized analogues against a broader range of biological targets. The finding that the unnatural (2''S)-diastereomer of this compound exhibits more potent anti-H. pylori activity than the natural product highlights the potential for discovering analogues with superior activity. nih.gov Interestingly, studies indicate that the phthalide-containing compounds appear to be specific for H. pylori, showing little to no activity against a panel of other microorganisms, which suggests a targeted mechanism of action worth exploring further. researchgate.net

Future investigations should include screening analogues against:

A diverse panel of cancer cell lines to explore the preliminary anti-proliferative findings.

Other pathogenic bacteria, particularly drug-resistant strains, to determine the antibacterial spectrum.

Fungal and parasitic organisms.

Specific enzymes or receptors to elucidate the molecular mechanism of action.

This expanded biological testing will be critical for uncovering new therapeutic indications for the this compound scaffold.

| Compound/Analogue | Target Organism/Cell Line | Activity Summary | Reference |

| (+)-Spirolaxine methyl ether | Helicobacter pylori | Potent inhibitory activity. | researchgate.netnih.gov |

| Unnatural (2''S)-diastereomer of this compound | Helicobacter pylori | More potent activity than the natural product. | nih.gov |

| Spiroacetal mixture with (3R)-stereochemistry | Helicobacter pylori | 60-fold more active than the (3S) mixture. | nih.gov |

| Spirolaxine (parent compound) | Endothelial (BMEC, HUVEC) & Tumor (LoVo, HL-60) cells | Inhibits proliferation at micromolar concentrations. | |

| Phthalide Analogues | Various other microorganisms | No significant antibacterial activity reported. | researchgate.net |

Development of New Synthetic Methodologies Inspired by this compound

The complex architecture of this compound, characterized by its figshare.comacs.org-spiroketal system and multiple stereocenters, has made it an excellent platform for the application and development of advanced synthetic methodologies. nih.gov The challenges posed by its structure have spurred innovation and showcased the power of modern organic synthesis.

Several key synthetic strategies have been prominently featured in the total syntheses of this molecule:

Prins Cyclization: This method has been effectively used to construct the core figshare.comacs.org-spiroketal system in a short and efficient manner. nih.govfigshare.com

Heterocycle-Activated Julia-Kocienski Olefination: This powerful reaction has been employed to couple the spiroacetal-containing fragment with the phthalide-containing fragment, demonstrating its utility in the convergent synthesis of complex molecules. rsc.orgresearchgate.net

Palladium-Catalyzed Spiroketalization: An alternative strategy for forming the spiroketal involved a novel palladium-catalyzed cyclization of an alkyne diol, offering a different approach from traditional acid-catalyzed methods. researchgate.net

Sharpless Asymmetric Epoxidation: This renowned method has been instrumental in establishing the precise stereochemistry in both the phthalide and spiroketal portions of the molecule in certain synthetic routes. acs.orgnih.gov

Other Key Reactions: Various other modern reactions, including the Wadsworth-Emmons condensation, Diels-Alder reactions, and alkyl-alkyl Suzuki couplings, have been integral to different total syntheses, each providing a strategic advantage for building the carbon framework. researchgate.netnih.govacs.orgnih.gov

The pursuit of more efficient and scalable syntheses of this compound and its analogues will continue to drive the refinement of existing methods and the invention of new ones. The molecule serves as an ideal benchmark for assessing the effectiveness of new reactions for spiroketal formation, stereoselective carbon-carbon bond construction, and late-stage fragment coupling.

Integration with Chemoinformatics and High-Throughput Screening for Drug Discovery Leads

While classical organic synthesis has been essential for creating and studying this compound, future drug discovery efforts will increasingly benefit from the integration of computational tools and automated screening platforms. Chemoinformatics and high-throughput screening (HTS) are powerful methodologies that accelerate the discovery of new drug leads by analyzing vast amounts of chemical and biological data. nih.gov

For the this compound scaffold, these approaches can be applied in several ways:

Virtual Screening: Computational models can be used to screen large virtual libraries of potential spirolaxine analogues against a biological target of interest. This can help prioritize which compounds to synthesize, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR): By analyzing the biological activity data from a series of synthesized analogues, QSAR models can be built to predict the activity of new, unsynthesized compounds. This can guide the design of more potent analogues.

High-Throughput Screening (HTS): Once a suitable assay is developed, HTS can be used to physically test thousands of compounds from diverse chemical libraries against a target. nih.gov This can identify novel, structurally distinct scaffolds that may have similar activity to this compound, or it can be used to rapidly screen a focused library of its analogues. The process often involves a triage system where initial hits undergo further chemoinformatic analysis and more detailed experimental validation to confirm their activity and filter out undesirable compounds. researchgate.net

The study of complex natural products like this compound drives the development of new computational and biophysical methods for drug discovery. rsc.org Although specific large-scale HTS or chemoinformatic studies focused on this compound are not yet widely published, this represents a clear and logical future direction. Leveraging these technologies will be essential to fully exploit the therapeutic potential of the this compound chemical scaffold and to identify the next generation of drug candidates based on its unique structure.

Q & A

Basic: What are the established synthetic routes for Spirolaxine methyl ether, and what key intermediates are involved?

This compound is synthesized via asymmetric catalysis and cross-coupling reactions. A representative pathway involves:

- Pd-catalyzed sp³-sp³ coupling : Using Pd(OAc)₂, PCy₃ ligand, and Cs₂CO₃ in THF/H₂O/dioxane (40°C, 20 hr) to achieve 79% yield ( ).

- Zn-ProPhenol-catalyzed alkyne addition : (R,R)-1 or (S,S)-1 catalysts with Me₂Zn in toluene (4°C, 48 hr) yield intermediates with 82–90% enantiomeric excess (ee), later converted to the final product in 7 steps ( ).

- Prins cyclization : Applied to construct tetrahydropyran rings critical for spiroketal formation ( ).

Key intermediates : Compounds 62, 63 ( ), and 130 ( ) are pivotal for stereochemical control.

Advanced: How can stereochemical discrepancies in this compound synthesis be resolved?

Discrepancies in diastereomeric ratios (dr) and ee values arise from catalyst choice and reaction conditions. For example:

- Catalyst configuration : Using (R,R)-1 vs. (S,S)-1 in Zn-ProPhenol systems alters dr from 5:1 to higher ratios ( ).

- Temperature sensitivity : Reactions at 4°C vs. ambient conditions significantly impact ee (82% vs. lower yields in ).

Methodological solutions :

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm spiroketal protons (δ 4.5–5.5 ppm) and methyl ether groups (δ 3.3–3.5 ppm) ( ).

- HRMS : Molecular ion peaks at m/z 228.29 (C₁₅H₁₆O₂) validate purity ≥98% ( ).

- Optical rotation : [α]D values ≥+90° confirm enantiopurity ( ).

Advanced: How do reaction conditions influence yield variations in Pd-catalyzed coupling steps?

The 79% yield in Pd(OAc)₂/PCy₃ systems ( ) contrasts with lower yields in other protocols due to:

- Solvent effects : THF/H₂O/dioxane mixtures enhance substrate solubility and reduce side reactions.

- Base selection : Cs₂CO₃ outperforms K₂CO₃ by minimizing palladium black formation.

Troubleshooting : Pre-activate Pd catalysts with H₂ or ascorbic acid to improve turnover ( ).

Basic: What biological activities are associated with this compound?

- Antimicrobial activity : Inhibits Bacillus megaterium and Candida echinulata via hydroxylated metabolite formation ( ).

- Structural relevance : The spiroketal core mimics bioactive natural products, enabling SAR studies ( ).

Advanced: What computational methods support the design of this compound analogs?

- DFT calculations : Predict transition-state energies for sp³-sp³ coupling steps ( ).

- Molecular docking : Map interactions between spiroketal derivatives and microbial enzymes ( ).

Validation : Compare computational results with experimental kinetics (e.g., kcat/KM values) ( ).

Basic: How is the methoxymethyl (MOM) group introduced in Spirolaxine derivatives?

- MOM protection : Use chloromethyl methyl ether (CMME) under basic conditions (e.g., NaH) to convert alcohols to MOM ethers ( ).

- Safety note : CMME is carcinogenic; substitute with dichloromethyl methyl ether (DCME) for safer handling ( ).

Advanced: How can conflicting NMR data for intermediates be reconciled?

- Dynamic effects : Spiroketal ring puckering causes signal splitting; use variable-temperature NMR (VT-NMR) to resolve overlapping peaks ( ).

- Isotopic labeling : ¹³C-enriched substrates clarify coupling patterns ( ).

Basic: What are the storage and stability guidelines for this compound?

- Storage : 2–8°C in amber vials to prevent photodegradation ( ).

- Stability : Monitor via HPLC (C18 column, acetonitrile/water gradient) every 6 months ( ).

Advanced: What strategies address low yields in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.